(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride
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Overview
Description
(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 7th position and a methanamine group at the 3rd position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scale-up reactions and late-stage functionalization of the triazolo pyridine. The use of microwave-mediated synthesis is advantageous due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. As a DNA-PK inhibitor, it binds to the catalytic subunit of DNA-PK, preventing the repair of double-strand DNA breaks via non-homologous end joining . This inhibition can enhance the efficacy of other treatments, such as radiation therapy and chemotherapy, by preventing cancer cells from repairing DNA damage .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
[1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one: Used in medicinal chemistry for its potential therapeutic applications.
Uniqueness
(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride stands out due to its specific substitution pattern and its potential as a DNA-PK inhibitor. This makes it a valuable compound in cancer research and treatment, offering a unique mechanism of action compared to other similar compounds .
Properties
Molecular Formula |
C8H11ClN4 |
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Molecular Weight |
198.65 g/mol |
IUPAC Name |
(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N4.ClH/c1-6-2-3-12-7(4-6)10-11-8(12)5-9;/h2-4H,5,9H2,1H3;1H |
InChI Key |
OQJYUHQVAIOKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1)CN.Cl |
Origin of Product |
United States |
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